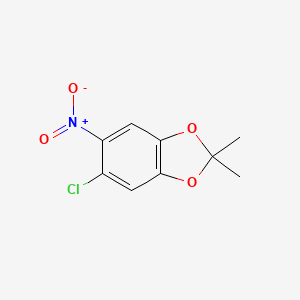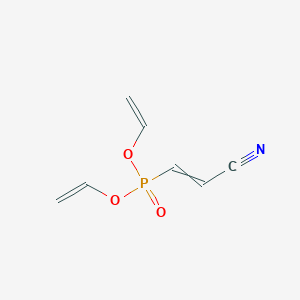![molecular formula C21H16N4OS B14569783 N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-2-carboxamide CAS No. 61690-96-8](/img/structure/B14569783.png)
N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-2-carboxamide: is a complex organic compound that features a thiazole ring, a pyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with a thioamide derivative, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic rings.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of various diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of advanced materials with specific electronic or optical properties.
- Employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved can include signal transduction cascades, leading to altered cellular responses.
Comparison with Similar Compounds
- Examples include 2-aminothiazole , thiazole-4-carboxamide , and pyridine-2-carboxamide .
N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-2-carboxamide: can be compared with other thiazole derivatives and pyridine-containing compounds.
Uniqueness:
- The unique combination of the thiazole and pyridine rings in this compound imparts distinct electronic and steric properties.
- This compound’s ability to participate in diverse chemical reactions and its potential applications in various fields make it a valuable subject of study.
Properties
CAS No. |
61690-96-8 |
|---|---|
Molecular Formula |
C21H16N4OS |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C21H16N4OS/c26-20(18-13-7-8-14-22-18)24-25-19(16-9-3-1-4-10-16)15-27-21(25)23-17-11-5-2-6-12-17/h1-15H,(H,24,26) |
InChI Key |
XMKKOUAHLMFWQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2NC(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Phenyl-4-{2-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]ethenyl}-2H-1,2,3-triazole](/img/structure/B14569709.png)
![6-{5-[(2-Chloroethyl)(methyl)amino]-1,2-dihydro-3H-1,2,4-triazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14569722.png)

![[{2-[Methyl(nitro)amino]ethyl}(nitro)amino]acetic acid](/img/structure/B14569735.png)

![S-[4-(Pentyloxy)phenyl] 4-heptylbenzene-1-carbothioate](/img/structure/B14569740.png)


![4-Piperidinol, 1,2-bis[(4-methoxyphenyl)methyl]-3,4-dimethyl-](/img/structure/B14569766.png)

![Piperidine, 1-methyl-3-[(4-methylphenyl)sulfonyl]-, hydrochloride](/img/structure/B14569777.png)
![1-[1-Chloro-2-(4-fluorophenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14569786.png)
